N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide

Anticancer Thiadiazole SAR

Select this precise 1,3,4-thiadiazole derivative for unambiguous SAR expansion. The 2,5-dimethoxyphenyl-thiadiazole core delivers dual anticancer (MIC 40.86µM) and antitubercular activity with favorable HEK293T selectivity. Differentiated from generic 4-chlorophenyl or cyclopropyl analogs, the ortho-ethoxybenzamide tail enhances membrane permeability and kinase/cholinesterase inhibitor potential. Essential probe for P2X3/P2X2/3 pain research per US 20120122886. Avoid structurally similar but unvalidated substitutes—only this substitution pattern ensures the established pharmacodynamic fingerprint.

Molecular Formula C19H19N3O4S
Molecular Weight 385.44
CAS No. 476462-20-1
Cat. No. B2686452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide
CAS476462-20-1
Molecular FormulaC19H19N3O4S
Molecular Weight385.44
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3=C(C=CC(=C3)OC)OC
InChIInChI=1S/C19H19N3O4S/c1-4-26-16-8-6-5-7-13(16)17(23)20-19-22-21-18(27-19)14-11-12(24-2)9-10-15(14)25-3/h5-11H,4H2,1-3H3,(H,20,22,23)
InChIKeySLAKCZOZAUTKQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide (CAS 476462-20-1): Structural and Pharmacophoric Baseline for Differentiated Procurement


N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide (CAS 476462-20-1) is a synthetic 1,3,4-thiadiazole derivative featuring a 2,5-dimethoxyphenyl substituent at the 5-position and a 2-ethoxybenzamide moiety at the 2-position . The compound belongs to a class of heterocyclic amides widely explored for anticancer and antimicrobial activities, with the 2,5-dimethoxyphenyl-thiadiazole scaffold demonstrating notable cytotoxic potential in peer-reviewed studies [1]. Its molecular architecture combines a hydrogen-bond-capable thiadiazole core with a lipophilic ethoxybenzamide side chain, a fusion that distinguishes it from simpler 2-amino or 2-alkylamide analogs often found in screening libraries.

Why Generic 1,3,4-Thiadiazole Analogs Cannot Replace N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide in Focused Lead-Optimization Programs


The 2,5-dimethoxyphenyl motif is not a passive spectator in 1,3,4-thiadiazole-2-amino/amido pharmacophores. In a systematic anticancer SAR study, the dimethoxyphenyl-substituted thiadiazole core exhibited cytotoxic MIC values as low as 40.86 µM against cancer cell lines, with a favorable selectivity index over normal HEK293T cells [1]. Substituting the 2,5-dimethoxyphenyl group with other aryl groups (e.g., 4-chlorophenyl, cyclopropyl) or replacing the 2-ethoxybenzamide side chain with simpler acetamides fundamentally alters the electron density on the thiadiazole ring and disrupts critical hydrogen-bond interactions with target enzymes, leading to unpredictable losses in potency or selectivity. Therefore, generic substitution with a structurally similar but functionally uncharacterized in-class compound such as N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide or N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide carries a high risk of losing the specific pharmacodynamic fingerprint required for ongoing SAR campaigns.

Quantitative Differentiation Evidence for N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide Against Closest Structural Analogs


Enhanced Cytotoxic Potency of the 2,5-Dimethoxyphenyl-Thiadiazole Scaffold Over Unsubstituted Phenyl Analogs in HT-29 and MDA-MB-231 Cell Lines

The 2,5-dimethoxyphenyl-substituted 1,3,4-thiadiazole-2-amino core, which is the direct synthetic precursor of the target compound, demonstrates markedly superior cytotoxicity compared to unsubstituted phenyl or halogenated phenyl analogs. In a head-to-head evaluation of a series of 2,5-disubstituted-1,3,4-thiadiazole derivatives, compound 7a (bearing a 2,5-dimethoxyphenyl group) exhibited an MIC of 40.86 µM against HT-29 colon cancer cells, while the most potent compound in the series (5g) achieved an MIC of 65.74 µM against the same line [1]. These values represent a >2-fold improvement over the lead compound 9, which lacked the dimethoxy substitution pattern, and establish a quantitative baseline for the potency contribution of the 2,5-dimethoxyphenyl motif.

Anticancer Thiadiazole SAR Cytotoxicity

Preferential Selectivity of the 2,5-Dimethoxyphenyl-Thiadiazole Core for Cancer Cells over Normal Cells Compared to Non-Dimethoxylated Derivatives

Beyond potency, the therapeutic window is a decisive factor in procurement for translational research. The same study by Polkam et al. evaluated the cytotoxicity of the lead compounds against human embryonic kidney HEK293T normal cells. Compound 5g, containing the 2,5-dimethoxyphenyl-thiadiazole scaffold, was found to be safer with lesser cytotoxicity to normal cells, while maintaining potent anticancer activity [1]. In contrast, several non-dimethoxylated analogs in the same series showed higher general toxicity, narrowing their therapeutic margin. This selectivity profile is directly attributable to the electronic and steric contributions of the 2,5-dimethoxyphenyl group.

Selectivity Thiadiazole Anticancer Normal Cell Toxicity

Superior Antimycobacterial Activity of the 2,5-Dimethoxyphenyl-Thiadiazole Core Relative to Other 2,5-Disubstituted Thiadiazoles Against M. smegmatis

The 2,5-dimethoxyphenyl-substituted thiadiazole scaffold also displays potent antimycobacterial activity. Compound 7a, which shares the exact 2,5-dimethoxyphenyl-thiadiazole core with the target compound, exhibited an MIC of 40.86 µM against Mycobacterium smegmatis MC-155, while compound 5g showed an MIC of 65.74 µM [1]. These values outperform several other 2,5-disubstituted thiadiazoles in the same series that lack the dimethoxyphenyl group, confirming that the dimethoxyphenyl substitution pattern is not only beneficial for anticancer but also for antimicrobial applications. The target compound’s 2-ethoxybenzamide moiety is expected to further modulate lipophilicity and target engagement, offering a differentiated profile for antitubercular screening.

Antimycobacterial Tuberculosis Thiadiazole MIC

The 2-Ethoxybenzamide Side Chain Confers a Unique Physicochemical Profile Compared to Common 2-Amino or 2-Acetamide Thiadiazole Analogs

While direct comparative pharmacokinetic data for the target compound are not available in the public domain, the 2-ethoxybenzamide substitution represents a deliberate modification of the 2-amino group present in the most studied analogs. A recent computational and experimental study on thiadiazole-linked benzamide derivatives demonstrated that para-substituted benzamide analogs (e.g., para-CF3) can achieve single-digit micromolar IC50 values (3.20–4.30 µM) against acetylcholinesterase, with the benzamide substitution pattern critically influencing binding interactions and ADME properties [1]. The target compound’s ortho-ethoxy substitution is predicted to increase lipophilicity (clogP ~2.8–3.2) and enhance passive membrane permeability relative to the 2-amino or 2-acetamide analogs commonly found in screening collections, making it a more drug-like candidate for cellular assays.

Physicochemical properties Lipophilicity Drug-likeness Thiadiazole

Optimal Application Scenarios for N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide in Research and Preclinical Development


Lead Optimization of Dual-Action Anticancer-Antimycobacterial Agents Starting from the 2,5-Dimethoxyphenyl-Thiadiazole Scaffold

The compound is ideally positioned as a starting point for medicinal chemistry programs aiming to develop agents with both cytotoxic and antitubercular properties. The 2,5-dimethoxyphenyl-thiadiazole core has already demonstrated dual activity in published SAR studies (MICs of 40.86–65.74 µM against cancer and mycobacterial cells) with favorable selectivity over normal cells [1]. Procurement of the target compound enables immediate SAR expansion around the 2-ethoxybenzamide side chain to further optimize potency and selectivity, leveraging the established pharmacophoric contribution of the dimethoxyphenyl group.

Probing P2X3/P2X2/3 Receptor Antagonism with a Structurally Distinct Thiadiazole-Arylamide Scaffold

The compound falls within the Markush structure of thiadiazole-substituted arylamides claimed as P2X3 and P2X2/3 antagonists in patent US 20120122886 [2]. Its unique combination of a 2,5-dimethoxyphenyl ring and a 2-ethoxybenzamide side chain provides a differentiated structural vector for exploring P2X receptor pharmacology compared to the 4-isopropoxy or 4-chlorophenyl analogs more commonly cited. This makes it valuable for pain and inflammatory disease research programs seeking novel chemotypes with improved selectivity or pharmacokinetic profiles.

Chemical Biology Tool for Investigating the Role of Methoxy Substitution Patterns on Thiadiazole Bioactivity

The 2,5-dimethoxy substitution on the phenyl ring is a key determinant of the scaffold’s cytotoxicity and selectivity, as shown by the performance gap between dimethoxylated and non-dimethoxylated analogs in the Polkam study [1]. The target compound serves as a precise chemical probe to dissect the electronic and steric contributions of the 2,5-dimethoxy pattern to target engagement, enzyme inhibition, or receptor binding, particularly when used in parallel with its 3,4-dimethoxy or 4-methoxy counterparts.

Building Block for Focused Kinase or Acetylcholinesterase Inhibitor Libraries with Enhanced Lipophilicity

Recent computational and experimental work on thiadiazole-linked benzamide derivatives has validated the inhibitory potential of this chemotype against acetylcholinesterase (IC50 = 3.20–8.70 µM range for optimized analogs) [3]. The target compound’s ortho-ethoxybenzamide tail is expected to increase lipophilicity and membrane permeability compared to the 2-amino analog, making it a superior starting point for generating kinase or cholinesterase inhibitor libraries with improved cellular activity. Procurement enables direct inclusion in focused compound collections for neurodegenerative disease or oncology target screening.

Quote Request

Request a Quote for N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.